3-((Tetrahydrofuran-3-yl)methoxy)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine

Description

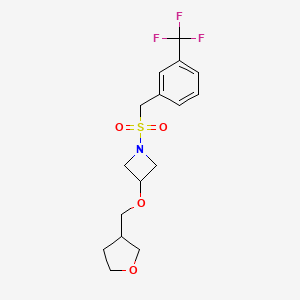

3-((Tetrahydrofuran-3-yl)methoxy)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a structurally complex azetidine derivative featuring a sulfonyl group linked to a 3-(trifluoromethyl)benzyl moiety at position 1 and a tetrahydrofuran (THF)-methoxy substituent at position 3 of the azetidine ring. The azetidine core, a four-membered saturated ring, confers conformational rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The THF-methoxy group may influence solubility and bioavailability due to its oxygen-rich, semi-polar nature.

Properties

IUPAC Name |

3-(oxolan-3-ylmethoxy)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4S/c17-16(18,19)14-3-1-2-12(6-14)11-25(21,22)20-7-15(8-20)24-10-13-4-5-23-9-13/h1-3,6,13,15H,4-5,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHCIPNXPNOIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((Tetrahydrofuran-3-yl)methoxy)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrofuran moiety and a trifluoromethylbenzylsulfonyl group. Its molecular formula is CHFNOS.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially increasing bioavailability and efficacy in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives. For example, compounds similar to this compound exhibited significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231). The IC values for these compounds ranged from 0.87 to 12.91 μM, indicating potent activity against tumor cells while sparing non-cancerous cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. Inhibitory assays demonstrated that it effectively reduced MMP-2 and MMP-9 activities, which are crucial for tumor invasion and metastasis .

Study 1: Antitumor Efficacy

A study involving the administration of azetidine derivatives in a BALB/c nude mouse model revealed significant reductions in lung metastasis of TNBC (Triple-Negative Breast Cancer). The treatment resulted in a notable decrease in metastatic nodules compared to control groups .

Study 2: Mechanistic Insights

In vitro studies utilizing fluorometric methods assessed the inhibition profiles of the compound against target enzymes. The results indicated that the compound binds effectively to the active sites of specific enzymes, leading to significant reductions in enzymatic activity .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as an arginase inhibitor , which plays a crucial role in modulating the urea cycle and has implications in cancer therapy and immune response regulation. Recent studies have highlighted the importance of arginase in tumor microenvironments, where it contributes to immune evasion by depleting L-arginine, an amino acid essential for T-cell function. Inhibiting arginase can enhance anti-tumor immunity.

Case Study: Arginase Inhibition

A study published in MDPI demonstrated that derivatives related to 3-((Tetrahydrofuran-3-yl)methoxy)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine exhibited promising inhibition against human arginase isoforms (hARG-1 and hARG-2). The compounds showed IC50 values in the low nanomolar range, indicating strong inhibitory activity, which could be leveraged for therapeutic applications in oncology .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties . Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electronic properties, which can influence the interaction with biological targets.

Data Table: Antimicrobial Activity Assessment

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | <1 | |

| Related Compound X | Staphylococcus aureus | 0.5 |

This table summarizes findings where related compounds demonstrated significant antimicrobial activity against resistant strains of bacteria, suggesting that this compound may also possess similar properties.

Neuropharmacology

Emerging research indicates that compounds with tetrahydrofuran rings may have neuroprotective effects. The ability to cross the blood-brain barrier makes such compounds candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a recent study, tetrahydrofuran derivatives were evaluated for their neuroprotective effects against oxidative stress-induced neuronal cell death. The findings indicated that these compounds could reduce neuronal apoptosis significantly, paving the way for further exploration in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the azetidine ring and modifications to the tetrahydrofuran moiety can lead to enhanced potency and selectivity for biological targets.

Data Table: SAR Analysis

| Modification | Activity Change | Reference |

|---|---|---|

| Trifluoromethyl substitution | Increased potency against hARGs | |

| Tetrahydrofuran ring modification | Improved blood-brain barrier penetration |

This table illustrates how specific modifications can enhance the therapeutic potential of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine Derivatives with Sulfonyl/Sulfonamide Groups

- N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (Compound 4) Structural Similarities: Contains a sulfonamide group and trifluoromethyl substituents. Key Differences: The sulfonamide (SO₂NH) group replaces the sulfonyl (SO₂) linkage in the main compound. The presence of a cyano-phenoxy group instead of a THF-methoxy substituent may reduce conformational flexibility.

Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate

- Structural Similarities : Shares the azetidine core and a trifluoromethylsulfonyl group.

- Key Differences : The sulfonate ester (SO₃) in this compound contrasts with the sulfonyl (SO₂) group in the main compound, altering reactivity and stability.

- Functional Impact : Sulfonate esters are more prone to hydrolysis than sulfonyl derivatives, which may limit their utility in aqueous environments.

Azetidine Derivatives with Oxygen-Containing Substituents

- 3-Phenoxy-1-azetidinecarboxamides Structural Similarities: Features a phenoxy group on the azetidine ring, analogous to the THF-methoxy group in the main compound. Key Differences: The phenoxy group is aromatic and planar, whereas the THF-methoxy group introduces a saturated, oxygen-rich ring with greater stereochemical flexibility. Functional Impact: The THF moiety may enhance solubility compared to the hydrophobic phenoxy group, improving bioavailability.

Trifluoromethyl-Containing Compounds

- Trifluoromethanesulfonyl Chloride

- Relevance : A common reagent for introducing trifluoromethylsulfonyl groups.

- Comparison : The trifluoromethyl group in the main compound likely enhances electron-withdrawing effects and metabolic stability, similar to its role in other pharmaceuticals and agrochemicals.

Structural and Functional Analysis Table

Research Implications and Gaps

- Pharmacological Potential: The main compound’s trifluoromethyl and sulfonyl groups suggest utility in targeting enzymes or receptors sensitive to electron-deficient motifs. The THF-methoxy group may improve water solubility compared to purely aromatic analogs .

- Synthetic Challenges : The tetrahydrofuran ring’s stereochemistry could complicate synthesis, requiring precise control to avoid diastereomer formation.

- Data Limitations: No direct activity or pharmacokinetic data are available in the provided evidence, necessitating further empirical studies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 3-((Tetrahydrofuran-3-yl)methoxy)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine, and how is its purity validated?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the azetidine ring via cyclization of precursor amines or sulfonamide intermediates.

- Step 2 : Introduction of the tetrahydrofuran-3-yl methoxy group through nucleophilic substitution or coupling reactions.

- Step 3 : Sulfonylation using 3-(trifluoromethyl)benzyl sulfonyl chloride under basic conditions (e.g., triethylamine) .

- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC), while structural integrity is verified using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : Identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and confirms substitution patterns .

- FT-IR : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350 cm) .

- X-ray Crystallography : Resolves 3D geometry and intermolecular interactions, particularly for polymorphic studies .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict this compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the trifluoromethyl group’s electron-withdrawing effects can be quantified .

- Molecular Docking : Simulates binding affinities to targets (e.g., enzymes or receptors) by analyzing steric and electronic complementarity. Adjustments to the tetrahydrofuran moiety may optimize binding .

- Molecular Dynamics (MD) : Assesses conformational flexibility in solvated environments, critical for understanding pharmacokinetic behavior .

Q. What experimental strategies resolve contradictions in solubility or bioactivity data across studies?

- Methodological Answer :

- Solubility Optimization : Use co-solvents (e.g., DMSO-water mixtures) or salt formation to improve aqueous compatibility. Solubility parameters (Hansen solubility parameters) guide solvent selection .

- Bioactivity Discrepancies : Standardize assays (e.g., consistent cell lines or enzyme concentrations) and validate compound purity via HPLC. Compare results with structurally similar analogs (e.g., 3-(3-(trifluoromethoxy)phenyl)azetidine derivatives) to identify structure-dependent trends .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., replacing tetrahydrofuran with other heterocycles) to assess impact on bioactivity .

- In Vitro Assays : Test analogs against disease-relevant targets (e.g., kinases or GPCRs) to identify key functional groups. For example, the sulfonyl group’s role in target binding can be probed via sulfonamide analogs .

- Computational SAR : Combine docking results with experimental IC values to build predictive models for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.